![molecular formula C9H7Cl2N3S2 B2816750 5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 522606-61-7](/img/structure/B2816750.png)
5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine” has a CAS Number of 522606-61-7 . It has a molecular weight of 292.21 and its IUPAC name is 5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine .
Molecular Structure Analysis
The molecular formula of the compound is C9H7Cl2N3S2 . The InChI code is 1S/C9H7Cl2N3S2/c10-6-2-1-3-7(11)5(6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 170-175°C . and is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
Chemical Synthesis and Modifications : A related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, serves as a base for synthesizing various antimicrobial agents through complex chemical processes including esterification, hydrazinolysis, and the formation of Schiff bases, demonstrating the versatility of thiadiazole derivatives in chemical transformations (Sah et al., 2014). Similarly, 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine has been synthesized, showcasing the potential for creating various thiadiazole derivatives with potential applications in scientific research (Ling, 2007).
Antiviral and Antimicrobial Properties : Derivatives of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole have shown antiviral activities, particularly against the tobacco mosaic virus, indicating the potential of thiadiazole compounds in developing antiviral agents (Chen et al., 2010). Furthermore, various derivatives have been synthesized with potential antibacterial and antifungal properties, suggesting their use in addressing microbial resistance (Sych et al., 2019).
Material Science and Catalysis
Organometallic Materials and Catalysis : Compounds with a 1,3,4-thiadiazole core, such as those containing copper(I)-olefin complexes, have been studied for their potential in crystal engineering of organometallic materials, indicating their importance in material science and catalysis applications (Ardan et al., 2017).
Agricultural Chemistry
Insecticidal Properties : Novel 1,3,4-thiadiazole derivatives have been developed and tested for their insecticidal activity against cotton leafworm, demonstrating the application of thiadiazole compounds in agricultural chemistry for pest control (Ismail et al., 2021).
properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-2-1-3-7(11)5(6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLYGYAFVUVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



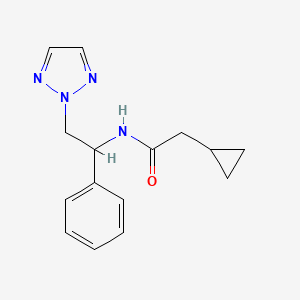
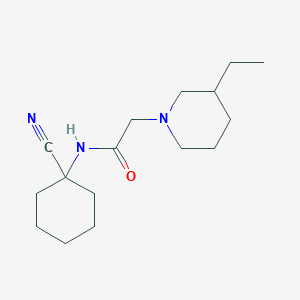
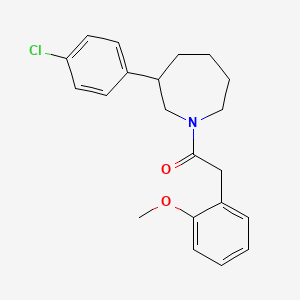

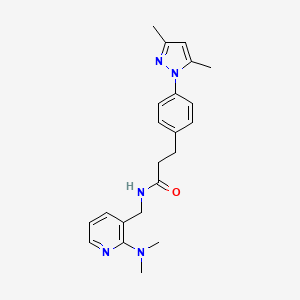
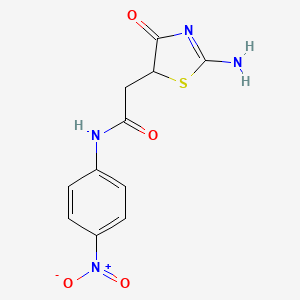
![2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2816682.png)
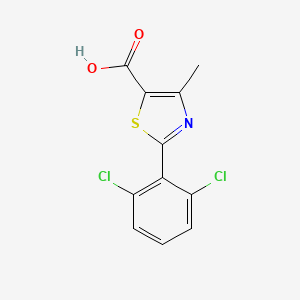

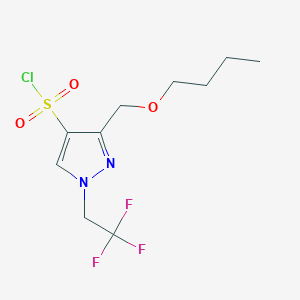
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816688.png)
![[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2816689.png)